Biotinyl Cystamine

説明

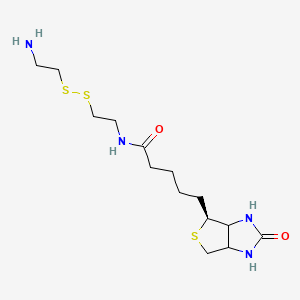

Biotinyl Cystamine, also known as this compound, is a useful research compound. Its molecular formula is C14H26N4O2S3 and its molecular weight is 378.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Biotinyl Cystamine, also referred to as BC, is a new form of cysteamine, an amino acid, that has been biotinylated . The primary targets of this compound are the oxidative stress and inflammation pathways . It also targets neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .

Mode of Action

This compound interacts with its targets to mitigate oxidative stress and inflammation . It upregulates neuroprotective pathways involving BDNF and Nrf2 signaling . This compound can traverse the blood-brain barrier, a desirable characteristic of drugs targeting neurodegeneration .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a crucial role in unraveling protein-protein interactions, protein-DNA interactions, and the manipulation of biological pathways . It has served as a valuable tool in scrutinizing cell signaling pathways related to inflammation, and the immune system . The examination of gene expression and the consequences of gene mutations have also benefited from the application of this compound .

Pharmacokinetics

It is known that cysteamine, the decarboxylated derivative of the amino acid cysteine, can traverse the blood-brain barrier . This suggests that this compound may also have the ability to cross this barrier, which is a desirable characteristic for drugs targeting neurodegeneration .

Result of Action

The result of this compound’s action is the mitigation of oxidative stress and inflammation, and the upregulation of neuroprotective pathways . This leads to a decrease in neurodegeneration and neuropsychiatric deficits .

Action Environment

The action environment of this compound is largely within the cell, where it interacts with various proteins and DNA

生化学分析

Biochemical Properties

Biotinyl Cystamine plays a crucial role in unraveling protein-protein interactions, protein-DNA interactions, and the manipulation of biological pathways . The binding properties of this compound, facilitated by its biotin component, offer an avenue to investigate protein-protein interactions . Moreover, the biotin moiety of BC can form associations with DNA, enabling the study of protein-DNA interactions . Additionally, this compound has the capability to interact with enzymes, allowing for the examination of biological pathway modulation .

Cellular Effects

This compound has served as a valuable tool in scrutinizing cell signaling pathways related to inflammation, and the immune system . The examination of gene expression and the consequences of gene mutations have also benefited from the application of this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to interact with enzymes and other biomolecules. It participates in a thiol-disulfide interchange reaction with lysosomes, leading to cysteine exit from the lysosome . This mechanism allows this compound to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Both cysteamine and cystamine increase cysteine levels intracellularly in a temporal and dose-dependent manner . As cysteine is a component of glutathione and a potent antioxidant itself, treatment of cells with these aminothiols can mitigate oxidative stress .

Metabolic Pathways

This compound is involved in the BioCH pathway, a crucial aspect of biotin biosynthesis, playing a key role in the formation of the biotin precursor pimeloyl-ACP . Understanding the BioCH pathway is essential for metabolic engineering and synthetic biology efforts aimed at enhancing biotin production in various organisms .

生物活性

Biotinyl Cystamine, a biotinylated derivative of cystamine, has garnered attention for its significant biological activities, particularly in cellular interactions and therapeutic applications. This article explores its biological activity through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound consists of a cystamine backbone with a biotin moiety attached. This unique structure enables it to participate in various biochemical interactions, making it a valuable tool in protein studies and therapeutic applications.

Key Properties:

- Molecular Formula: C₁₄H₁₈N₂O₄S₂

- Molecular Weight: 342.43 g/mol

- Solubility: Soluble in water and organic solvents.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Protein Interaction: The biotin moiety allows for strong binding to avidin or streptavidin, facilitating the isolation and detection of biotin-tagged biomolecules.

- Redox Activity: The cystamine component is redox-active, which may help modulate cellular responses to oxidative stress, inflammation, and other pathological conditions .

- Neuroprotection: Studies suggest that this compound may have neuroprotective effects by reducing oxidative stress and inflammation, which are critical in neurodegenerative diseases.

Case Studies

-

Neuroprotective Effects:

- A study demonstrated that this compound could mitigate oxidative stress in neuronal cells by enhancing the activity of antioxidant enzymes. This suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease.

- Cell Proliferation:

Data Tables

Table 1: Biological Activities of this compound

Applications in Biochemical Research

This compound is utilized in various biochemical applications due to its ability to facilitate protein detection and purification:

- Affinity Purification: Its strong binding with avidin allows for effective isolation of biotin-tagged proteins.

- Mass Spectrometry: The compound can be used in mass spectrometry techniques to enhance the detection of biotinylated peptides, significantly improving sensitivity compared to conventional methods .

化学反応の分析

Chemical Reactions of Biotinyl Cystamine

This compound Hydrochloride can undergo several chemical reactions due to its functional groups.

2.1. Oxidation

The thiol groups in cystamine can be oxidized to form disulfides.

- Reagents : Hydrogen peroxide or other oxidizing agents

- Products : Formation of disulfide bonds

2.2. Reduction

Disulfide bonds can be reduced back to thiol groups using reducing agents.

- Reagents : Dithiothreitol (DTT), 2-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP)

- Products : Regeneration of thiol groups

2.3. Substitution

The amino groups in cystamine can participate in nucleophilic substitution reactions.

- Reagents : N-hydroxysuccinimide (NHS) esters for biotinylation

- Products : Biotinylated cystamine derivatives

Biotinylation Reactions

Biotinylation is attaching biotin to proteins and other macromolecules . Amines are the most commonly targeted functional groups for biotinylation because of the abundance of lysine side chain ε-amines and N-terminal α-amines .

3.1. Targeting Primary Amines

N-hydroxysuccinimide (NHS) esters readily form stable bonds with primary amines . NHS-esters are uncharged and are dissolved in an organic solvent before dilution into the aqueous reaction mixture. Sulfo-NHS esters are water-soluble and do not cross intact cell membranes due to their charge, which is useful for surface biotinylation .

3.2. Targeting Sulfhydryl Groups

Sulfhydryl groups, found in exposed cysteine residues, are the second most-common targets for biotinylation . Sulfhydryl-reactive biotinylation reagents require free sulfhydryl groups and must be performed in buffers lacking reducing agents . Maleimide groups are highly reactive towards sulfhydryl groups at acidic to neutral pH.

3.3. Targeting Carboxyl Groups

Carboxyl groups are found on the carboxy-terminal ends of proteins and on aspartate and glutamate side chains . Biotinylation reagents that target carboxyl groups require a zero-length crosslinker such as EDC (a carbodiimide) to conjugate to primary amines on the biotinylation reagents .

Thiol-Ene Chemistry (TEC)

Radical thiol-ene chemistry has applications in peptide science, including macrocyclization, glycosylation, and lipidation . In the synthesis of glycosyl amino acids, an alkene functionalized amino acid reacts with the glycosyl thiol . Lipidation of Cys residues through TEC with vinyl esters has also been explored .

特性

IUPAC Name |

N-[2-(2-aminoethyldisulfanyl)ethyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O2S3/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10?,11-,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDWNMKIWHKJOW-AKJDGMEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2C([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676243 | |

| Record name | N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-5-[(4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128915-82-2 | |

| Record name | N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-5-[(4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。